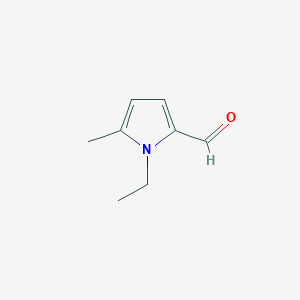

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

Description

Historical Context and Discovery

The development of 1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde emerged from the broader evolution of pyrrole chemistry, which has deep historical roots in organic chemistry. The pyrrole ring system itself was first recognized in natural products such as chlorophyll and heme, establishing the foundation for understanding this aromatic heterocycle. The systematic study of pyrrole derivatives began in the late nineteenth and early twentieth centuries, with researchers exploring various substitution patterns to understand structure-activity relationships.

The specific compound this compound represents a product of synthetic organic chemistry advances that allowed for precise control over substitution patterns on the pyrrole ring. The ability to introduce both alkyl substituents and aldehyde functionality in specific positions reflects the sophisticated methodologies developed for pyrrole functionalization. This compound was catalogued with the Chemical Abstracts Service number 39741-43-0, establishing its formal recognition in chemical databases.

The discovery and characterization of this compound occurred within the context of broader research into heterocyclic aldehydes, which are valuable synthetic intermediates. The combination of the pyrrole nucleus with aldehyde functionality creates a molecule that bridges aromatic heterocyclic chemistry with carbonyl chemistry, making it particularly interesting for synthetic applications.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within the field of heterocyclic chemistry due to its structural complexity and functional group diversity. Heterocyclic compounds, particularly those containing nitrogen atoms, constitute approximately half of all known natural organic compounds and form the backbone of numerous pharmaceutical agents. The pyrrole ring system demonstrates exceptional importance in biological systems, appearing in essential biomolecules such as heme, chlorophyll, and various alkaloids.

The significance of this compound extends beyond its structural features to encompass its role in synthetic methodology. Pyrrole-2-carboxaldehyde derivatives serve as versatile building blocks in organic synthesis, participating in condensation reactions, oxidation processes, and cyclization reactions. The presence of both electron-donating alkyl groups and an electron-withdrawing aldehyde group creates a molecule with unique electronic properties that influence its reactivity patterns.

Research has demonstrated that pyrrole derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While this compound itself may not have been extensively studied for biological activity, its structural relationship to biologically active pyrroles suggests potential applications in medicinal chemistry research. The compound serves as an important intermediate in the synthesis of more complex heterocyclic systems, particularly those incorporating multiple ring systems.

The aromatic nature of the pyrrole ring, combined with the reactivity of the aldehyde group, makes this compound particularly valuable for the preparation of various derivatives through functional group transformations. These transformations include reduction to alcohols, oxidation to carboxylic acids, and condensation reactions to form imines and related compounds.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is classified as a substituted pyrrole derivative with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 grams per mole. The systematic name reflects the specific substitution pattern: an ethyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and an aldehyde group at position 2 of the pyrrole ring.

Alternative names for this compound include 1H-pyrrole-2-carboxaldehyde, 1-ethyl-5-methyl, which emphasizes the aldehyde functionality and the specific substitution pattern. The compound is also catalogued under various chemical database identifiers, including the Chemical Abstracts Service number 39741-43-0 and the molecular descriptor language number MFCD12827513.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Chemical Abstracts Service Number | 39741-43-0 |

| Molecular Descriptor Language Number | MFCD12827513 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | O=CC1=CC=C(C)N1CC |

The classification of this compound within the broader framework of organic chemistry places it in the category of aromatic heterocycles, specifically as a five-membered nitrogen-containing ring system. The compound exhibits characteristics typical of both pyrrole derivatives and aldehyde-containing molecules, making it a bifunctional organic compound with diverse reactivity patterns.

Relationship to Pyrrole Chemistry

The relationship between this compound and fundamental pyrrole chemistry provides crucial insights into its chemical behavior and potential applications. Pyrrole itself represents a five-membered aromatic heterocycle with the molecular formula C₄H₄NH, characterized by its aromatic stability derived from six pi electrons in a planar ring system. The aromatic character of pyrrole arises from the delocalization of the nitrogen lone pair into the ring system, creating a 4n+2 pi electron system that satisfies Hückel's rule for aromaticity.

The substitution pattern in this compound significantly influences its chemical properties relative to unsubstituted pyrrole. The ethyl group attached to the nitrogen atom affects the electron density of the ring system and alters the compound's basicity compared to pyrrole itself. Pyrrole is an extremely weak base with a conjugate acid pKa of -3.8, and N-alkylation typically increases basicity by providing electron density to the nitrogen atom.

The methyl group at position 5 serves as an electron-donating substituent that increases the electron density of the pyrrole ring, particularly at positions 2 and 4. This electronic effect influences the reactivity of the aldehyde group at position 2, potentially making it more susceptible to nucleophilic attack. Research has shown that electron-donating substituents on pyrrole rings can significantly affect the regioselectivity of electrophilic substitution reactions.

The aldehyde functionality at position 2 creates a site of high electrophilicity within the molecule, providing a point for further chemical elaboration. Pyrrole-2-carboxaldehyde derivatives are known to undergo various reactions including condensation with amines to form imines, reduction to alcohols, and oxidation to carboxylic acids. The electronic interaction between the electron-rich pyrrole ring and the electron-poor aldehyde group creates interesting opportunities for intramolecular interactions and unique reactivity patterns.

The synthetic accessibility of this compound relates closely to established methodologies in pyrrole chemistry. The compound can be synthesized through various approaches, including N-alkylation of 5-methyl-1H-pyrrole-2-carbaldehyde or formylation of 1-ethyl-5-methylpyrrole. These synthetic routes reflect the broader synthetic strategies developed for pyrrole functionalization, which often involve sequential introduction of substituents through electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Structure

2D Structure

Propriétés

IUPAC Name |

1-ethyl-5-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-9-7(2)4-5-8(9)6-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOIXNQTUQYWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650760 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39741-43-0 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39741-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 5-methyl-1H-pyrrole-2-carbaldehyde

- Method: Dimethylsulfoxide (DMSO) and potassium hydroxide (KOH) mediated reactions starting from alkylpyrroles.

- Procedure: Alkylpyrrole is treated with powdered KOH in DMSO, followed by carbon disulfide addition to form carbodithioate intermediates. Subsequent formylation using N,N-dimethylformamide (DMF) in dry benzene at 0°C leads to 5-methyl-1H-pyrrole-2-carbaldehyde after work-up and purification by silica gel chromatography.

- Yield: Approximately 77.2% with characteristic IR absorption at 1643 cm⁻¹ (aldehyde C=O stretch) and 3440 cm⁻¹ (N-H stretch).

N-Ethylation of 5-methyl-1H-pyrrole-2-carbaldehyde

- Method: Alkylation of the pyrrole nitrogen using ethyl halides.

- Procedure: The 5-methyl-1H-pyrrole-2-carbaldehyde is treated with ethyl bromide or ethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or DMSO. The reaction is typically carried out at room temperature or slightly elevated temperatures.

- Example: In a related synthesis, 1H-pyrrole-2-carbaldehyde was dissolved in DMSO, NaH was added, and then 1-chloro-2-bromoethane was introduced dropwise, refluxed at 110 °C for 1 hour to yield N-substituted pyrrole-2-carbaldehyde derivatives in high yield (up to 96%). Similar conditions apply for ethylation.

Alternative Synthetic Routes

From 2-Bromopyrrole Derivatives

- Method: Lithiation and electrophilic substitution.

- Procedure: Starting from 2-bromopyrrole derivatives, lithiation with tert-butyllithium at low temperature generates a lithio intermediate that can be trapped with electrophiles such as DMF to introduce the formyl group at the 2-position. Subsequent alkylation at nitrogen yields the desired compound.

- Yield and Purity: Reported yields for similar 5-substituted pyrrole-2-carbaldehydes are in the range of 80-88% with good purity after crystallization.

Multicomponent Reactions (MCR)

- Method: One-pot synthesis involving condensation of primary amines with 1,4-diketones (Paal-Knorr synthesis) under catalytic conditions.

- Procedure: Using eco-friendly catalysts such as gluconic acid aqueous solution or sodium dodecyl sulfate micelles in water, substituted pyrroles can be synthesized efficiently. Subsequent selective formylation and N-alkylation steps afford the target aldehyde.

- Advantages: Eco-friendly, high yields, and operational simplicity.

Summary of Key Reaction Conditions and Yields

Research Findings and Notes

- The lithiation approach allows regioselective formylation at the 2-position with high control but requires strict anhydrous and low-temperature conditions.

- N-alkylation is efficiently performed using strong bases and alkyl halides, with reaction monitoring by thin-layer chromatography ensuring completion.

- Multicomponent reactions offer greener alternatives but may require additional purification steps to isolate the aldehyde.

- The compound’s purity and structure are confirmed by IR spectroscopy (notably aldehyde C=O stretch around 1640 cm⁻¹), NMR spectroscopy, and melting point analysis.

- Industrial methods may employ continuous flow reactors to optimize yield and reproducibility, though detailed industrial protocols remain proprietary.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Halogenation with Br2 in acetic acid, nitration with HNO3 and H2SO4, sulfonation with SO3 in H2SO4.

Major Products:

Oxidation: 1-Ethyl-5-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: 1-Ethyl-5-methyl-1H-pyrrole-2-methanol.

Substitution: Various halogenated, nitrated, and sulfonated derivatives of the pyrrole ring.

Applications De Recherche Scientifique

Pharmaceutical Development

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been linked to anti-inflammatory and analgesic properties. The compound's structure allows for modifications that enhance its efficacy against specific biological targets.

Case Study: Anti-inflammatory Agents

Research indicates that derivatives of this compound exhibit significant activity against key enzymes involved in inflammatory pathways. For instance, compounds derived from this aldehyde have shown promising results in inhibiting cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins, mediators of inflammation .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing complex aromatic compounds. This compound acts as a building block for creating novel materials with potential applications in nanotechnology and materials science.

Table 1: Synthesis Pathways Utilizing this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic ketones | Varies | |

| Condensation Reactions | Pyrrole derivatives | High | |

| Cyclization | Heterocyclic compounds | Moderate |

Biological Studies

The compound is also employed in biological research to explore its effects on cellular processes. Studies have indicated that it can influence metabolic pathways and disease mechanisms, particularly in cancer and microbial resistance.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. In vitro studies revealed that certain analogs exhibit significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Aromatic Compounds

The flavor and fragrance industry benefits from the use of this compound due to its role in producing complex aromatic compounds. Its unique structure allows for the formulation of distinctive scents and flavors, making it valuable in various consumer products.

Mécanisme D'action

The mechanism by which 1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions . The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function . Additionally, the pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing molecular recognition processes .

Comparaison Avec Des Composés Similaires

Key Observations :

Aldehyde Reactivity

The formyl group at the 2-position is a reactive site for nucleophilic additions or condensations. For example:

Ethynylation and Cross-Coupling

- 5-Ethynylpyrrole-2-carbaldehydes (e.g., compound 4d in ) are synthesized via transition metal-free ethynylation, demonstrating the aldehyde's compatibility with alkynyl groups. Such reactions are less documented for 1-ethyl-5-methyl analogs, possibly due to steric constraints .

Crystallographic and Structural Analysis

- 4-[3-(Furan-2-yl)-3-oxoprop-1-yl]-1H-pyrrole-2-carbaldehyde (4b) was characterized via X-ray diffraction, revealing planar pyrrole rings and hydrogen-bonding interactions involving the aldehyde group . Similar studies are absent for this compound, but its smaller substituents likely favor closer packing in the solid state.

Commercial and Research Relevance

- 1-Benzyl-1H-pyrrole-2-carbaldehyde (CAS: 18159-24-5) is commercially available with multiple synonyms and suppliers, indicating broader research interest compared to the less-documented 1-ethyl-5-methyl derivative .

- Derivatives like 1H-pyrrole-2-carbaldehyde (the parent compound) are natural constituents in plants, whereas alkyl-substituted analogs like 1-ethyl-5-methyl are primarily synthetic targets .

Activité Biologique

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula . It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as enzymes and receptors. The aldehyde functional group may participate in nucleophilic addition reactions, leading to the formation of covalent bonds with amino acid side chains in proteins, thereby modulating enzyme activity.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- Antimicrobial Activity : Research indicates that derivatives of pyrrole, including this compound, exhibit significant antibacterial properties. For instance, compounds derived from pyrrole structures have shown minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus and other pathogens .

- Anticancer Potential : Investigations into the anticancer activities of pyrrole derivatives suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several pyrrole derivatives, including this compound. The results showed that this compound had a notable effect against Gram-positive bacteria, particularly Staphylococcus aureus. The MIC was determined to be around 12.5 μg/mL, indicating its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could inhibit the growth of certain cancer types. The compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| This compound | Ethyl at C1, Methyl at C5, Aldehyde at C2 | 12.5 | 15 |

| 1-Ethyl-1H-pyrrole-2-carbaldehyde | Lacks methyl group at C5 | >25 | - |

| 1-Ethyl-5-methyl-1H-pyrrole-2-carboxylic acid | Contains carboxylic acid instead of aldehyde | - | - |

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, and what experimental parameters require optimization?

Methodological Answer: The compound is typically synthesized via transition metal-free ethynylation of pyrrole derivatives. A general procedure involves:

- Step 1: Ethynylation of a pre-functionalized pyrrole precursor under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or THF.

- Step 2: Aldehyde group introduction via Vilsmeier-Haack formylation or oxidation of a methyl group .

Critical Parameters to Optimize: - Reaction temperature (typically 80–100°C for ethynylation).

- Solvent choice (DMF enhances electrophilic substitution but may require rigorous drying).

- Stoichiometry of reagents to avoid over-substitution .

Q. How can researchers characterize the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer: Spectroscopy:

- 1H NMR: Look for characteristic signals:

- Aldehyde proton at δ 9.8–10.2 ppm (singlet).

- Pyrrole ring protons at δ 6.5–7.5 ppm (multiplet).

- Ethyl and methyl groups at δ 1.2–1.4 ppm (triplet) and δ 2.3–2.5 ppm (singlet), respectively .

- 13C NMR: Confirm aldehyde carbonyl (δ 190–200 ppm) and pyrrole carbons (δ 110–130 ppm) .

Crystallography: - Use single-crystal X-ray diffraction (SXD) with software like SHELXL or WinGX for refinement.

- Analyze anisotropic displacement parameters to confirm molecular geometry .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

Methodological Answer:

- Handling: Use in a fume hood with nitrile gloves and safety goggles. Avoid inhalation of dust or vapors.

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.

- Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation of this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare NMR chemical shifts with density functional theory (DFT)-calculated values.

- Twinned Crystals: Use SHELXL’s TWIN command to refine twinned structures and validate against NMR data .

- Dynamic Effects: Consider temperature-dependent NMR to assess conformational flexibility that may explain crystallographic rigidity .

Q. What strategies are effective for optimizing reaction yields in the synthesis of substituted pyrrole-2-carbaldehydes under transition metal-free conditions?

Methodological Answer:

- Solvent Optimization: Replace DMF with less coordinating solvents (e.g., THF) to reduce side reactions.

- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) to accelerate electrophilic substitution.

- Microwave Assistance: Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >85% .

Q. How can hydrogen bonding patterns in crystalline derivatives of this compound be systematically analyzed to predict packing arrangements?

Methodological Answer:

- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).

- Software Tools: Mercury (CCDC) or CrystalExplorer for visualizing and quantifying intermolecular contacts.

- Packing Prediction: Correlate hydrogen-bonding motifs with lattice energy calculations (e.g., PIXEL method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.